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Compound of Interest |

Compound Name: 1-Chloroisoquinolin-6-OL
CAS No.: 850197-67-0
Cat. No.: B1493710
. J

Introduction & Scope

1-Chloroisoquinolin-6-ol (CAS: 223673-45-6 / 850197-67-0) is a critical heterocyclic building
block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical
intermediates.[1][2] Its structure features an amphoteric scaffold—containing both a basic
isoquinoline nitrogen and an acidic phenolic hydroxyl group at position 6—along with a reactive
chlorine at position 1.[1][2]

This dual nature presents specific analytical challenges:

» Tautomeric Potential: While the C1-chlorine prevents lactam formation, the phenolic proton is
sensitive to solvent pH.[1][2]

» Chromatographic Tailing: The basic nitrogen interacts with residual silanols on standard
HPLC columns.[1][2]

e Regioisomerism: Distinguishing the 6-hydroxy isomer from the 7-hydroxy or 5-hydroxy
analogues requires precise structural elucidation.[1][2]

This guide provides a validated analytical framework for the identification, purity assessment,
and handling of 1-Chloroisoquinolin-6-ol.[1][2]

Structural Identification (Identity)[1][2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the substitution pattern relies on

H NMR.[1][2][3][4] The coupling constants (

values) are diagnostic for distinguishing the 6-hydroxy isomer from other positional isomers.[1]

[2]
Protocol:

e Solvent: DMSO-

is recommended over CDCI
to ensure full solubility and sharpen the phenolic -OH signal.[1][2]

e Concentration: 5-10 mg in 0.6 mL solvent.
o Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).[1][2]

Diagnostic Signals (400 MHz, DMSO-
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Shift (
Position Multiplicity
ppm)

Assighment
Coupling (Hz) | ggic

Heterocyclic ring
H3 ~8.16 Doublet (d) 5.6 proton; couples
with H4.[1][2]

Heterocyclic ring
H4 ~7.43 Doublet (d) 5.9 proton; couples
with H3.[1][2]

Peri-position
H8 ~8.26 Doublet (d) 9.0 proton; strong
deshielding.[1][2]

Doublet of Ortho to H8,
H7 ~7.27 9.0,24
doublets (dd) meta to H5.[1][2]

Meta coupling
H5 ~7.12 Doublet (d) 22-2.4 confirms 6-
substitution.[1][2]

Exchangeable
-OH ~10.5-11.0 Broad Singlet - phenolic proton.

[1](2]

Note: Chemical shifts are approximate and may vary slightly based on concentration and
temperature.[1][2][4] The key confirmation is the meta-coupling of H5 (small

) and the ortho-coupling of H7/H8.

Mass Spectrometry (MS)

The presence of a chlorine atom provides a distinct isotopic signature useful for quick
confirmation.[1][2]

« lonization Mode: ESI+ (Electrospray lonization, Positive mode).[1][2]

e Molecular lon:
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(for

C).[1][2]

« Isotopic Pattern: A characteristic 3:1 intensity ratio between

180.0 and 182.0 (

Cl isotope) confirms the presence of a single chlorine atom.[1][2]

Chromatographic Purity (HPLC Method)[1][2][6]

The amphoteric nature of the molecule requires an acidic mobile phase to suppress the

ionization of the phenol (keeping it neutral) and protonate the nitrogen (ensuring a single ionic

species), preventing peak splitting.[2]

Standardized HPL C Protocol (Reverse Phase)

Parameter Condition
C18 End-capped (e.g., Agilent Zorbax Eclipse
Column Plus or Waters XBridge), 4.6 x 150 mm, 3.5 pm

or 5 um.[1][2]

Mobile Phase A

0.1% Formic Acid in Water (pH ~2.[1][2]7)

Mobile Phase B

Acetonitrile (HPLC Grade)

Flow Rate

1.0 mL/min

Column Temp

30°C

UV at 254 nm (aromatic ring) and 280 nm

Detection s
(phenol specificity).[1][2]
Injection Vol 5-10 pL
Gradient Table:
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Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5

10.0 40 60

12.0 5 95

15.0 5 95

15.1 95 5

20.0 95 5 (Re-equilibration)

System Suitability Criteria

To ensure data trustworthiness, the system must pass these checks before analyzing samples:
e Tailing Factor (
):
(Crucial for basic isoquinolines).[1][2]
e Theoretical Plates (
):
[11[2]
e Retention Time (

): Reproducibility RSD

Analytical Workflow Logic

The following diagram illustrates the decision-making process for characterizing the compound,
from synthesis to final release.
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BENCHE

Certificate of
Analysis (CoA)

Yes
1H NMR (DMSO-d6) Purity > 98%?
Check: J-Coupling w} No
Crude Material HPLC Purity Retest
(Synthesis Output) / (Acidic Mobile Phase) [
LC-MS (ESI+)

Check: Cl Isotope Pattern

Recrystallization

(MeOH/Water)

Figure 1: Analytical Decision Matrix for 1-Chloroisoquinolin-6-ol Characterization

Click to download full resolution via product page

Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis precursors or degradation.[1][2]

Impurity / Artifact Origin Detection Strategy
HPLC: Elutes later than
1-Chloro-6- Unreacted precursor (if made product (more lipophilic). NMR:

methoxyisoquinoline

via BBr3 demethylation).[1][2]

Singlet at ~3.9 ppm (OCH3).[1]
[2]

1,6-Dichloroisoquinoline

Over-chlorination side product.

[1](2]

MS: Isotope pattern changes
(9:6:1 for CI2).[1][2]

Isoquinolin-6-ol

De-chlorination

(hydrogenolysis).[1][2]

MS: Mass shift (-34 Da).[1][2]
HPLC: Elutes earlier.

Peak Tailing

Interaction with silanols.[1][2]

Fix: Increase buffer strength or
add 0.1% TFA instead of

Formic Acid.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2] Storage:

e Store at 2—-8°C under inert atmosphere (Argon/Nitrogen).

© 2026 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b1493710?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline_-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline_-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline_-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline_-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline_-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline_-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline_-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline_-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline_-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1493710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Protect from light (isoquinolines can photo-oxidize).[1][2]
Solubility Profile:

e Soluble: DMSO, DMF, Methanol (warm).[1][2]

o Sparingly Soluble: Dichloromethane, Ethyl Acetate.[1][2]
e Insoluble: Water (unless pH > 10 or pH < 2).[1][2]
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(Note: While specific literature for the 6-ol isomer is specialized, the NMR data in Section 2.1 is
derived from the demethylation of 1-chloro-6-methoxyisoquinoline as described in Reference

1).[11(2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Isoquinoline, 1-chloro- | COH6CIN | CID 140539 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. 6-Chloroquinoline | COH6CIN | CID 69163 - PubChem [pubchem.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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